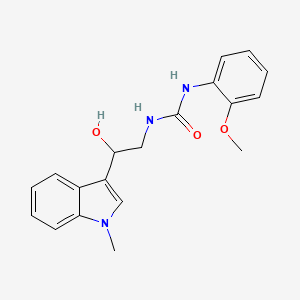![molecular formula C22H21FN4O2S B2499183 N-(4-ethylphenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251686-99-3](/img/structure/B2499183.png)
N-(4-ethylphenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-ethylphenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide" belongs to a class of [1,2,4]triazolo[4,3-a]pyridine sulfonamides, which have been the subject of research due to their potential biological activities. These compounds have been explored for their antimalarial, antifungal, and antimicrobial properties, as well as for their potential use in drug discovery programs targeting various diseases .
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,3-a]pyridine sulfonamides typically involves multistep reactions. For instance, a virtual library of these compounds was designed and synthesized for antimalarial activity evaluation. The synthesis process included virtual screening and molecular docking methods, followed by the actual chemical synthesis of selected hits . Another study reported the synthesis of novel 4-substituted derivatives starting from 4-chloropyridine-3-sulfonamide, which were then converted to the corresponding 1,2,4-triazole derivatives . The synthesis of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-sulfonamide derivatives was also reported, starting from β-ketosulfonamides and involving reactions with aromatic aldehydes and 3-amino-1,2,4-triazole .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a [1,2,4]triazolo[4,3-a]pyridine core, which is often substituted with various functional groups that can influence the biological activity. The structures of newly synthesized compounds are typically confirmed using spectral and analytical data such as 1H NMR, 13C NMR, IR, and elemental analyses .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are quite diverse and can include the formation of sulfonamide linkages, introduction of sulfonyl or sulfinyl groups, and the creation of various substituted derivatives through reactions with different chloromethyl compounds . The reactivity of the core structure allows for a wide range of modifications, which is crucial for the exploration of structure-activity relationships.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, stability, and reactivity, which are important for their potential therapeutic applications. The biological activities observed, such as antifungal and insecticidal activities, suggest that these compounds can interact effectively with biological targets, which is likely a result of their specific physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
N-(4-ethylphenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is part of a class of compounds that have been prepared to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. These compounds were developed through condensation processes involving aryl amines, demonstrating their utility in agriculture for weed management. The research highlights the compound's efficacy in controlling unwanted plant growth without necessitating high dosages, indicating its potential as a cost-effective and environmentally friendly herbicide solution (Moran, 2003).
Antifungal and Insecticidal Properties
Investigations into novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have uncovered significant antifungal and insecticidal activities. Specific derivatives demonstrated high inhibition rates against fungal pathogens like Rhizotonia erealis and Helminthosporium maydis, as well as notable mortality rates in pests such as Plutella xylostella and Helicoverpa armigera. This research underscores the potential of these compounds in developing new antifungal agents and insecticides, contributing to more effective plant protection strategies (Xu et al., 2017).
Anticancer Potential
Modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, specifically by replacing the acetamide group with alkylurea, have shown remarkable anticancer effects. The derivatives synthesized exhibited potent antiproliferative activities against various human cancer cell lines while maintaining low toxicity. This adjustment suggests that such compounds could serve as effective anticancer agents, offering promising avenues for cancer treatment research (Wang et al., 2015).
Antimalarial Activity
A novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides has been explored for their antimalarial properties through in vitro studies against Plasmodium falciparum. Certain compounds in this series demonstrated good antimalarial activity, highlighting their potential as starting points for future antimalarial drug discovery programs. The findings suggest that these compounds could contribute to the development of new antimalarial drugs, addressing the ongoing need for effective treatments against malaria (Karpina et al., 2020).
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S/c1-3-17-10-12-19(13-11-17)27(15-18-7-4-5-8-20(18)23)30(28,29)21-9-6-14-26-16(2)24-25-22(21)26/h4-14H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMCLCCAKXLSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=CN4C3=NN=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2499101.png)




![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2499108.png)


![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)-1-ethanone](/img/structure/B2499113.png)
![1,3-Dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2499114.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-phenylacetamide](/img/structure/B2499116.png)

